MMRi64
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Overview
Description
MMRi64 is a specific inhibitor of the Mdm2-MdmX E3 ligase activity. It is known for its ability to induce the accumulation of the p53 protein and promote apoptosis in leukemia and lymphoma cells by disrupting the interactions between Mdm2 and MdmX . This compound is widely used in cancer research due to its potent effects on the p53 pathway .
Preparation Methods
The synthetic routes and reaction conditions for MMRi64 involve targeting the RING domains of the Mdm2-MdmX E3 complex. The preparation method typically includes high-throughput screening of a chemical library using a fluorescence resonance energy transfer-based E3 activity assay . The compound is then synthesized and characterized using various analytical techniques such as HPLC and NMR .
Chemical Reactions Analysis
MMRi64 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMRi64 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between Mdm2 and MdmX and their effects on the p53 pathway.
Biology: Helps in understanding the molecular mechanisms of apoptosis and the role of the p53 pathway in cell death.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly leukemia and lymphoma, by inducing apoptosis in cancer cells.
Industry: Used in the development of new cancer therapies and as a research tool in pharmaceutical companies
Mechanism of Action
MMRi64 exerts its effects by specifically inhibiting the E3 ligase activity of the Mdm2-MdmX complex. This inhibition leads to the accumulation of the p53 protein, which in turn induces apoptosis in leukemia and lymphoma cells. The compound disrupts the interactions between Mdm2 and MdmX, downregulating their levels and selectively inducing the apoptotic arm of the p53 pathway .
Comparison with Similar Compounds
MMRi64 is unique in its ability to selectively induce the apoptotic arm of the p53 pathway with minimal induction of growth-arresting genes. Similar compounds include:
MMRi6: Another inhibitor of the Mdm2-MdmX interaction, but with different specificity and potency.
This compound stands out due to its selective induction of apoptosis, making it a valuable tool for cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C22H17Cl2N3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
7-[(2,3-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(15-5-2-6-17(23)19(15)24)16-8-7-14-4-3-10-26-20(14)22(16)28/h2-12,21,28H,1H3,(H,25,27) |
InChI Key |
HQICAVDTVBACIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMRi64 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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